Cyanidin 3-xyloside

Antioxidant Enzyme Inhibition Structure-Activity Relationship

Surrogate calibration using cyanidin 3-glucoside equivalents introduces systematic errors for cyanidin 3-xyloside due to distinct chromatographic retention and MS/MS fragmentation (M⁺ 419 m/z; neutral loss 132 Da for xylose). • Authentic standard for unambiguous HPLC peak identification in complex anthocyanin profiles • Enables chemotaxonomic fingerprinting-diagnostic ratios differentiate Aronia species and detect adulteration • Essential negative control for SAR studies; weakest radical scavenging activity among cyanidin glycosides and lacks lipase inhibitory activity Supplied with Certificate of Analysis (HPLC, NMR, MS).

Molecular Formula C20H19ClO10
Molecular Weight 454.8 g/mol
CAS No. 29761-24-8
Cat. No. B600287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanidin 3-xyloside
CAS29761-24-8
Synonyms2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(D-xylopyranosyloxy)-1-benzopyrylium chloride
Molecular FormulaC20H19ClO10
Molecular Weight454.8 g/mol
Structural Identifiers
InChIInChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17+,18-,20?;/m1./s1
InChIKeyORTBMTXABUAMJS-LSIKGPDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanidin 3-xyloside (CAS 29761-24-8): A Cyanidin 3-O-Glycoside for Specialized Natural Product Research and Analytical Reference Applications


Cyanidin 3-xyloside (CAS 29761-24-8) is a naturally occurring anthocyanin belonging to the class of anthocyanidin-3-O-glycosides, formed by the glycosylation of a cyanidin aglycone with a xylose sugar moiety at the C3-position [1]. This compound is isolated from diverse botanical sources including purple sunflower hulls, apples, black chokeberries, and American cranberries, and is characterized by a molecular weight of 454.81 g/mol (C20H19ClO10 as the chloride salt) . As a minor but analytically significant anthocyanin in many fruit matrices, cyanidin 3-xyloside serves as a critical reference standard for HPLC-based anthocyanin profiling, chemotaxonomic fingerprinting, and investigations into structure-activity relationships of cyanidin glycosides [2].

Why Cyanidin 3-xyloside Cannot Be Replaced by Generic Cyanidin 3-Glucoside for Accurate Quantification or Structure-Activity Studies


While cyanidin 3-glucoside is the most abundant anthocyanin in nature and often used as a universal calibration surrogate, direct substitution for cyanidin 3-xyloside in quantitative or functional assays is scientifically invalid. The distinct xylose sugar moiety imparts different chromatographic retention behavior, mass spectrometric fragmentation patterns, and critically, divergent biological activities compared to glucoside, galactoside, or arabinoside analogs [1]. Consequently, expressing cyanidin 3-xyloside content as 'cyanidin 3-glucoside equivalents' introduces systematic quantification errors and masks the true contribution of this compound to biological effects observed in extracts [2]. For precise analytical determination or investigation of sugar-specific pharmacological mechanisms, the authentic xyloside standard is non-substitutable [3].

Quantitative Differentiation Evidence for Cyanidin 3-xyloside: Head-to-Head Comparative Data for Procurement Justification


Cyanidin 3-xyloside Exhibits the Weakest Radical Scavenging and Enzyme Inhibitory Activity Among Four Cyanidin Glycosides from Aronia melanocarpa

In a direct head-to-head comparison of four isolated cyanidin glycosides from Aronia melanocarpa, cyanidin 3-xyloside demonstrated the weakest activity across DPPH radical scavenging, 15-lipoxygenase inhibition, xanthine oxidase inhibition, and α-glucosidase inhibition assays. Cyanidin 3-arabinoside possessed the strongest activity, with cyanidin 3-xyloside ranking lowest among the tested glycosides [1].

Antioxidant Enzyme Inhibition Structure-Activity Relationship

Cyanidin 3-xyloside Is a Minor Component in Chokeberry Extract, Present at Only ~51 mg per 1.3 g Total Cyanidin 3-Glycosides

In a human pharmacokinetic study using a standardized chokeberry extract, the administered dose contained 1.3 g total cyanidin 3-glycosides, of which cyanidin 3-xyloside constituted only 51 mg (approximately 3.9% of the total glycoside content). In contrast, cyanidin 3-galactoside dominated at 899 mg (69.2%), followed by cyanidin 3-arabinoside at 321 mg (24.7%) [1].

Bioavailability Metabolism Pharmacokinetics

Cyanidin 3-xyloside Provides Diagnostic HPLC-ESI-MS/MS Fragmentation Patterns Distinct from Cyanidin 3-Glucoside and Cyanidin 3-Galactoside

Under identical reversed-phase HPLC-ESI-MS/MS conditions, cyanidin 3-xyloside elutes with a retention time distinct from cyanidin 3-glucoside and cyanidin 3-galactoside. Furthermore, the MS² fragmentation of cyanidin 3-xyloside (M⁺ 419 m/z) produces the characteristic cyanidin aglycone ion at 287 m/z, but the relative abundance of this fragment and the presence of specific neutral loss patterns (loss of xylose, 132 Da) differ from the neutral loss of glucose (162 Da) observed for cyanidin 3-glucoside [1].

Analytical Chemistry Mass Spectrometry Chromatography

Cyanidin 3-xyloside Content in Blackberries Is Extremely Low (<0.2% of Total Anthocyanins) Relative to Cyanidin 3-Glucoside (87-96%)

In a quantitative analysis of organically grown blackberry cultivars, cyanidin 3-glucoside was the predominant anthocyanin, representing 87-96% of the total anthocyanin content. In stark contrast, cyanidin 3-xyloside content was measured at <0.2% in the 'Natchez' cultivar [1].

Food Chemistry Natural Product Analysis Quantitative Profiling

Cyanidin 3-xyloside Lacks Inhibitory Activity Against Lipase, Whereas Cyanidin 3-Glucoside Exhibits Strongest Inhibition Among Cyanidin Glycosides

A comparative enzyme inhibition study of individual cyanidin glycosides from Aronia melanocarpa revealed that cyanidin 3-glucoside exhibited the strongest inhibitory effect on pancreatic lipase. In contrast, cyanidin 3-xyloside, along with cyanidin 3-galactoside and cyanidin 3-arabinoside, showed no detectable inhibition of lipase activity under the same assay conditions [1].

Enzyme Inhibition Metabolic Disease Functional Food

Optimal Application Scenarios for Cyanidin 3-xyloside Procurement Based on Quantitative Differentiation Evidence


Analytical Reference Standard for HPLC-UV and LC-MS/MS Anthocyanin Profiling in Foods, Botanicals, and Dietary Supplements

Due to its distinct chromatographic retention and MS/MS fragmentation pattern (M⁺ 419 m/z, neutral loss of 132 Da for xylose) compared to the more abundant cyanidin 3-glucoside (M⁺ 449 m/z, neutral loss 162 Da), authentic cyanidin 3-xyloside is essential as a reference standard for unambiguous peak identification and accurate quantification in complex anthocyanin profiles [1]. Its extremely low natural abundance in common fruits (<0.2% in blackberries, ~3.9% in chokeberry extract) makes it particularly vulnerable to misidentification or under-quantification when surrogate calibration methods are employed [2].

Chemotaxonomic Marker for Species Authentication and Adulteration Detection in Aronia and Prunus Fruit Products

Quantitative ratios of cyanidin 3-xyloside relative to other cyanidin glycosides serve as species-specific chemotaxonomic markers. For instance, Aronia melanocarpa fruits contain ≤1.5 mol% cyanidin 3-xyloside relative to total anthocyanins, whereas other Aronia species (A. prunifolia, A. mitschurinii) exhibit distinct and higher relative abundances of this glycoside [1]. Procurement of purified cyanidin 3-xyloside as a calibration standard enables accurate determination of these diagnostic ratios, supporting botanical authentication and detection of economically motivated adulteration in Aronia-based nutraceutical ingredients.

Structure-Activity Relationship Studies Investigating the Influence of Sugar Moiety on Anthocyanin Bioactivity and Bioavailability

The direct comparative evidence that cyanidin 3-xyloside exhibits the weakest radical scavenging and enzyme inhibitory activity among cyanidin glycosides from Aronia melanocarpa, and lacks lipase inhibitory activity entirely [1], positions this compound as a critical negative control or comparator in SAR studies. Researchers investigating how the identity of the 3-O-glycosidic sugar (xylose vs. glucose vs. galactose vs. arabinose) modulates antioxidant capacity, enzyme inhibition, cellular uptake, and in vivo metabolism require purified cyanidin 3-xyloside to establish baseline activity and to test specific hypotheses about sugar-dependent biological effects [2].

Pharmacokinetic and Metabolic Fate Studies of Cyanidin Glycosides in Humans and Animal Models

Given its low natural abundance in common anthocyanin sources (~3.9% of total cyanidin glycosides in chokeberry extract), isolating sufficient quantities of cyanidin 3-xyloside for controlled dosing studies is impractical [1]. Procuring purified cyanidin 3-xyloside enables targeted pharmacokinetic investigations to determine the absolute bioavailability, metabolite profile (e.g., glucuronide and methylated derivatives), and urinary excretion kinetics specifically of the xyloside form, providing data that cannot be extrapolated from studies using cyanidin 3-glucoside alone [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyanidin 3-xyloside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.